3,4-dihydroquinazoline-6-carboxylic acid
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Overview
Description
3,4-Dihydroquinazoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Passerini/Staudinger/Aza-Wittig Reaction Sequence
Starting Materials: 2-azidobenzaldehydes, benzoic acid, and isocyanides.
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Diethyl Oxalate Method
Starting Materials: Anthranilamide and diethyl oxalate.
Reaction Conditions: Anthranilamide is treated with excess diethyl oxalate under reflux for 8 hours, followed by treatment with potassium hydroxide in ethanol to produce 3,4-dihydroquinazoline-6-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of quinazoline derivatives with higher oxidation states.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction can convert the quinazoline ring to a dihydroquinazoline structure.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base or under acidic conditions.
Major Products
Oxidation: Quinazoline derivatives with ketone or aldehyde functionalities.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with various substituents.
Scientific Research Applications
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Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its anticancer properties.
- Evaluated for its potential as an antiviral and antifungal agent.
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Industry
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- Enzymes such as kinases and proteases.
- Receptors involved in cellular signaling pathways.
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Pathways Involved
- Inhibition of enzyme activity by binding to the active site.
- Modulation of receptor activity leading to altered cellular responses.
Comparison with Similar Compounds
3,4-Dihydroquinazoline-6-carboxylic acid can be compared with other similar compounds in the quinazoline family:
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Quinazolin-4(3H)-one
- Similar structure but lacks the carboxylic acid group.
- Exhibits different chemical reactivity and biological activity.
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4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid
- Similar structure with a carboxylic acid group at the 2nd position.
- Different synthetic routes and applications.
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Quinazoline-2,4-dione
- Contains two carbonyl groups at the 2nd and 4th positions.
- Different chemical properties and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.
Properties
CAS No. |
2648957-39-3 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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